molecular formula C23H20N2O3 B255760 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

Número de catálogo B255760
Peso molecular: 372.4 g/mol
Clave InChI: TUKALVBNDCYMSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. Therefore, BIBX1382 has been extensively studied as a potential anticancer agent.

Mecanismo De Acción

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. This is accompanied by a decrease in the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is achieved by suppressing the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in lab experiments is its high potency and selectivity for EGFR. This allows for more specific targeting of EGFR signaling pathways and reduces the risk of off-target effects. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the cost of synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide may be a limitation for some research labs.

Direcciones Futuras

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. For example, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide could be used in combination with other EGFR inhibitors or with inhibitors of other receptor tyrosine kinases. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, further studies are needed to investigate the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in other diseases, such as inflammatory disorders and autoimmune diseases, where EGFR signaling is dysregulated.

Métodos De Síntesis

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide can be synthesized by the reaction of 2-aminobenzoxazole with 4-isopropoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 3-bromoaniline to form the final product. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Aplicaciones Científicas De Investigación

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anticancer therapies. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide inhibits the growth and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer cells. In vivo studies using animal models have also demonstrated the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide in reducing tumor growth and metastasis.

Propiedades

Nombre del producto

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide

Fórmula molecular

C23H20N2O3

Peso molecular

372.4 g/mol

Nombre IUPAC

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H20N2O3/c1-15(2)27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26)

Clave InChI

TUKALVBNDCYMSE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

SMILES canónico

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.